2-Amino-5-fluoroindane-2-carboxylic acid
Description
2-Amino-5-fluoroindane-2-carboxylic acid is a bicyclic compound featuring an indane core (a fused benzene and cyclopentane ring) substituted with a fluorine atom at position 5, an amino group at position 2, and a carboxylic acid moiety at the same carbon. This structure combines aromaticity with conformational rigidity, making it a valuable intermediate in pharmaceutical synthesis. The compound’s protected derivatives, such as 2-(N-BOC-Amino)-5-(N-FMOC-amino)indan-2-carboxylic acid (CAS: 214262-84-7), are frequently employed in peptide synthesis and drug discovery due to their reactive amino and carboxyl groups .
Properties
IUPAC Name |
2-amino-5-fluoro-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-6-4-10(12,9(13)14)5-7(6)3-8/h1-3H,4-5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUCDVIEJSUNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC1(C(=O)O)N)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoroindane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the fluorination of indane derivatives followed by the introduction of amino and carboxylic acid groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-fluoroindane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
2-Amino-5-fluoroindane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoroindane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The amino and carboxylic acid groups also play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Core Structure Differences: The indane core in the target compound provides conformational rigidity compared to planar pyridine (e.g., 2-amino-5-fluoroisonicotinic acid) or indole derivatives. This rigidity may enhance binding specificity in biological targets . Pyridine-based analogs (e.g., 3-amino-5-bromopyridine-2-carboxylic acid) exhibit higher structural similarity scores (0.87) due to shared amino-carboxylic acid groups but differ in halogen placement (Br vs. F) .
Substituent Effects: Fluorine at position 5 in the indane system may improve metabolic stability compared to non-fluorinated analogs like 2-aminoindane hydrochloride, which is rapidly metabolized in vivo .
Pharmacological Implications: While 2-aminoindane derivatives show analgesic activity, fluorine substitution in the target compound could modulate cytochrome P450 interactions, reducing toxicity .
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